N'-(4-methylbenzylidene)spiro[2.3]hexane-1-carbohydrazide
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Overview
Description
N-(4-methylbenzylidene)spiro[2.3]hexane-1-carbohydrazide, also known as SCH, is a chemical compound that has been widely studied for its potential therapeutic applications. SCH belongs to the class of spirohydrazine compounds, which have been shown to possess a range of biological activities, including antitumor, antiviral, and antimicrobial properties. In
Mechanism of Action
The mechanism of action of N'-(4-methylbenzylidene)spiro[2.3]hexane-1-carbohydrazide is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound may also inhibit the replication of viruses by interfering with viral entry or replication. The antibacterial activity of this compound may be due to its ability to disrupt bacterial cell membranes or inhibit bacterial enzymes.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes. This compound has also been shown to inhibit the expression of viral genes and proteins. Additionally, this compound has been shown to disrupt bacterial cell membranes and inhibit bacterial enzymes, leading to bacterial cell death.
Advantages and Limitations for Lab Experiments
One advantage of using N'-(4-methylbenzylidene)spiro[2.3]hexane-1-carbohydrazide in lab experiments is its broad range of biological activities. This compound has been shown to possess antitumor, antiviral, and antibacterial properties, making it a versatile compound for studying various biological processes. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on N'-(4-methylbenzylidene)spiro[2.3]hexane-1-carbohydrazide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential synergistic effects of this compound with other anticancer or antiviral agents. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its biological activities.
Synthesis Methods
The synthesis of N'-(4-methylbenzylidene)spiro[2.3]hexane-1-carbohydrazide involves the reaction of 4-methylbenzaldehyde with spiro[2.3]hexane-1,4'-piperidine in the presence of hydrazine hydrate. The resulting product is a yellow crystalline powder with a high melting point. The purity of this compound can be improved through recrystallization and purification methods.
Scientific Research Applications
N'-(4-methylbenzylidene)spiro[2.3]hexane-1-carbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor activity against a range of cancer cell lines, including breast, lung, and prostate cancer. This compound has also been investigated for its antiviral activity against herpes simplex virus and human immunodeficiency virus. Additionally, this compound has been shown to possess antibacterial activity against both gram-positive and gram-negative bacteria.
properties
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-3-5-12(6-4-11)10-16-17-14(18)13-9-15(13)7-2-8-15/h3-6,10,13H,2,7-9H2,1H3,(H,17,18)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRDAHYFUBZSKV-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2CC23CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2CC23CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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